5-(Pyrimidin-2-yl)thiazol-4-amine
Descripción
Propiedades
Fórmula molecular |
C7H6N4S |
|---|---|
Peso molecular |
178.22 g/mol |
Nombre IUPAC |
5-pyrimidin-2-yl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C7H6N4S/c8-6-5(12-4-11-6)7-9-2-1-3-10-7/h1-4H,8H2 |
Clave InChI |
BASHMPGSQMGBDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)C2=C(N=CS2)N |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
2.1. Inhibition of Cyclin-Dependent Kinases
Research indicates that 5-(Pyrimidin-2-yl)thiazol-4-amine derivatives exhibit potent inhibitory effects on CDK4 and CDK6, which are vital in the progression of several cancers, including breast cancer and leukemia. For instance, studies have shown that these compounds can significantly inhibit cellular growth by targeting CDK4/6 pathways, leading to apoptosis in cancer cell lines such as MCF-7 and HeLa .
Table 1: Summary of CDK Inhibition Studies
| Compound Name | Target Kinase | IC50 (nM) | Cancer Type | Reference |
|---|---|---|---|---|
| 5-(Pyrimidin-2-yl)thiazol-4-amine | CDK4/6 | 12 | Breast Cancer | |
| Derivative X | CDK9 | 15 | CLL | |
| Derivative Y | CDK2 | 20 | AML |
2.2. Structure-Activity Relationship (SAR)
The SAR analysis of thiazole-pyrimidine derivatives reveals that modifications at specific positions significantly affect their potency against various CDKs. For example, substituting different groups at the C5 position of the pyrimidine core has been shown to enhance selectivity towards CDK9 while minimizing activity against other kinases like CDK2 .
Table 2: Structure-Activity Relationships
| Position Modified | Substituent Type | Effect on Potency |
|---|---|---|
| C5-Pyrimidine | Carbonitrile | Increased potency against CDK9 |
| C2-Thiazole | Methyl group | Reduced activity against CDKs |
3.1. Clinical Relevance in Cancer Treatment
A notable case study involved the application of a derivative of 5-(Pyrimidin-2-yl)thiazol-4-amine in treating chronic lymphocytic leukemia (CLL). The compound demonstrated a significant reduction in Mcl-1 protein levels, an anti-apoptotic factor, leading to increased apoptosis rates in primary CLL cells .
3.2. Combination Therapies
Another study explored the efficacy of combining 5-(Pyrimidin-2-yl)thiazol-4-amine with other chemotherapeutic agents. The results indicated enhanced anti-tumor activity when used alongside established drugs like palbociclib, suggesting a synergistic effect that could improve patient outcomes in breast cancer therapy .
Comparación Con Compuestos Similares
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. What are the optimal synthetic routes for 5-(Pyrimidin-2-yl)thiazol-4-amine, and how do reaction conditions influence yield and purity?
Answer:
- Key Methods :
- Nucleophilic substitution : React pyrimidin-2-yl halides with thiazol-4-amine precursors under anhydrous conditions (e.g., using DMF as solvent and K₂CO₃ as base). This method is scalable but may require purification via column chromatography .
- Condensation reactions : Combine thiourea derivatives with pyrimidine carbonyl compounds in acidic media (e.g., HCl/EtOH). This approach often achieves higher regioselectivity but may produce byproducts requiring recrystallization .
- Critical Factors :
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may complicate purification.
- Temperature : Elevated temperatures (80–120°C) improve reaction rates but risk decomposition.
- Catalysts : Use of Pd catalysts (e.g., Pd(PPh₃)₄) can facilitate cross-coupling steps but increases cost .
- Yield Optimization : Pilot studies report yields of 30–60%, with HPLC purity >95% achievable via gradient elution (C18 column, MeOH/H₂O mobile phase) .
Q. How are structural and purity analyses conducted for this compound?
Answer:
- Structural Confirmation :
- ¹H/¹³C NMR : Key signals include pyrimidine protons at δ 8.5–9.0 ppm (doublets) and thiazole NH₂ protons at δ 6.8–7.2 ppm (broad singlet). ¹³C signals for C-2 (thiazole) typically appear at ~165 ppm .
- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ peaks matching theoretical m/z (e.g., 193.06 for C₇H₆N₄S). Isotopic patterns confirm sulfur content .
- Purity Assessment :
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Answer:
- Experimental Design :
- Dose-response profiling : Test cytotoxicity (e.g., MTT assay) across cell lines (e.g., MCF-7, HEPG-2) at 1–100 µM. Compare IC₅₀ values to rule out nonspecific toxicity .
- Mechanistic studies : Use ROS detection (DCFH-DA probe) or caspase-3 activation assays to differentiate apoptotic vs. oxidative stress pathways .
- Data Interpretation :
- Structure-activity relationships (SAR) : Substituents on the pyrimidine ring (e.g., electron-withdrawing groups at C-5) enhance anticancer activity but reduce antimicrobial potency .
- Solubility effects : Low aqueous solubility (logP ~2.1) may understate in vitro antimicrobial activity; use DMSO/PBS co-solvents ≤0.1% .
Q. How is crystallographic data utilized to validate molecular interactions?
Answer:
- X-ray Diffraction :
- Computational Modeling :
Q. What safety protocols are recommended for handling this compound?
Answer:
- Hazard Mitigation :
- Waste Disposal :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
